molecular formula C9H9BrO B1474998 4-Bromo-3-ethylbenzaldehyde CAS No. 1253787-58-4

4-Bromo-3-ethylbenzaldehyde

Cat. No.: B1474998
CAS No.: 1253787-58-4
M. Wt: 213.07 g/mol
InChI Key: CNOGJKQYADMOLB-UHFFFAOYSA-N
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Description

4-Bromo-3-ethylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO and a molecular weight of 213.07 . It is derived from 2-Ethylaniline, which is a reagent in the synthesis of bromoanthraquinones with different substituents producing novel dyes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, an ethyl group, and a formyl group . The exact positions of these substituents on the benzene ring define the compound’s unique structure.

Safety and Hazards

4-Bromo-3-ethylbenzaldehyde is classified as a combustible liquid. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a cool, well-ventilated place .

Relevant Papers One relevant paper is "Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives" . This paper reported a NaH-promoted cycloaddition between azadienes and ethyl 4-bromo-3-oxobutanoate, which delivered a series of benzindenoazepines with good yields and stereoselectivities . Another relevant paper is "Solubility of 3-Bromo-4-Hydroxybenzaldehyde in 16 Monosolvents at Temperatures from 278.15 to 323.15 K" . This paper reported that the solubility of 3-bromo-4-hydroxybenzaldehyde in 16 monosolvents increases with temperature, with n-octanol, DMF showing the highest solubility in various solvents .

Properties

IUPAC Name

4-bromo-3-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOGJKQYADMOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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